2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMSEQCJADALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furan-2-carbonyl Intermediate: This step involves the reaction of furan with a suitable acylating agent to introduce the carbonyl group.
Synthesis of the 3,4-dihydro-2H-quinoline Derivative: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the 3,4-dihydro-2H-quinoline derivative in the presence of a fluorinating agent and benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the furan and quinoline moieties can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations :
Benzene-sulfonamide Substituents :
- The target compound’s 2-fluoro substitution contrasts with the 4-fluoro-3-methyl variant in , which may alter electronic properties (e.g., sulfonamide acidity) and steric interactions.
- Difluoro (2,4-) and chloro-fluoro substitutions in demonstrate enhanced RORγ inhibitory activity, suggesting that halogen positioning and electronegativity modulate target binding .
Tetrahydroquinoline N-Substituents: The furan-2-carbonyl group in the target compound introduces a heteroaromatic acyl moiety, distinct from sulfonyl (e.g., propylsulfonyl ) or aryl-sulfonyl groups in . This substitution likely impacts solubility, metabolic stability, and binding interactions. Sulfonyl-containing analogues (e.g., 4-fluorophenylsulfonyl in ) exhibit nanomolar to micromolar RORγ activity, indicating that sulfonyl groups may enhance target engagement compared to acyl substituents .
The furan-carbonyl group’s electron-rich nature could influence ligand-receptor interactions differently than sulfonyl groups.
Biological Activity
The compound 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18FN3O3S. The structure includes a sulfonamide group, a furan-2-carbonyl moiety, and a tetrahydroquinoline ring. These structural components are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects such as altered blood pressure and cardiac function .
- Receptor Modulation : The compound may interact with specific receptors involved in cardiovascular regulation. For instance, sulfonamides have been noted to affect endothelin receptor activity, potentially leading to reduced pulmonary vascular resistance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For example:
- In vitro Studies : A study on related benzene sulfonamides demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.4 μM to 9.83 μM against gastric and breast cancer cell lines .
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters:
- Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamides were shown to alter perfusion pressure significantly. For instance, compounds tested at doses of 0.001 nM exhibited changes in coronary resistance and perfusion dynamics .
Case Study 1: Antitumor Activity
In a study examining the effects of various sulfonamide derivatives on cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-468 | 3.99 |
| Compound B | CCRF-CM | 4.51 |
| 2-fluoro-N-[...] | MGC-803 | 0.4 |
The results indicated that the presence of the furan moiety significantly enhanced the anticancer activity compared to other structural analogs .
Case Study 2: Cardiovascular Impact
A study focused on the cardiovascular effects of benzenesulfonamides reported:
| Group | Treatment | Effect on Perfusion Pressure |
|---|---|---|
| Control | Krebs-Henseleit solution only | Baseline |
| Sulfonamide Derivative A | 0.001 nM | Increased |
| Sulfonamide Derivative B | 0.001 nM | Decreased |
These findings suggest that specific derivatives can modulate cardiovascular responses through mechanisms involving calcium channel inhibition .
Q & A
Q. What are the foundational synthetic routes for synthesizing this compound?
The synthesis typically involves coupling a sulfonyl chloride derivative with a tetrahydroquinoline-amine under basic conditions. Key steps include:
- Reacting 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2-fluorobenzenesulfonyl chloride in dichloromethane or DMF.
- Using triethylamine as a base to neutralize HCl byproducts.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound structurally characterized?
Standard techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm functional groups and connectivity.
- Mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify carbonyl (C=O) and sulfonamide (S=O) stretches .
Q. What preliminary assays are used to assess biological activity?
Initial screening includes:
- Antimicrobial assays (e.g., MIC against S. aureus or E. coli).
- Enzyme inhibition studies (e.g., COX-2 or carbonic anhydrase).
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) .
Q. How is compound stability evaluated during storage?
- Accelerated degradation studies under varying pH, temperature, and light.
- HPLC monitoring for purity loss over time.
- Storage recommendations: -20°C in anhydrous DMSO or desiccated powder .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Solvent optimization : Replacing DMF with less polar solvents to reduce side reactions.
- Catalyst screening : Testing DMAP or pyridine derivatives to enhance coupling efficiency.
- Flow chemistry : Continuous synthesis to improve heat dissipation and scalability .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion.
- Metabolic stability testing : Check for compound degradation in cell culture media.
- Target-specific studies : Use siRNA knockdowns to confirm mechanism .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) to identify binding sites on enzymes like COX-2.
- MD simulations (GROMACS) to assess binding stability over 100 ns.
- QSAR modeling to correlate substituent effects (e.g., fluorine position) with activity .
Q. How to address challenges in X-ray crystallography for structural elucidation?
- Co-crystallization with protein targets (e.g., carbonic anhydrase).
- Cryo-cooling techniques to stabilize flexible tetrahydroquinoline moieties.
- Halogen bonding optimization : Leverage the fluorine atom for crystal lattice stabilization .
Q. What strategies validate enzyme inhibition mechanisms?
Q. How to design analogs with improved pharmacokinetic profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
